molecular formula C21H20O4 B15106097 9-[(2-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

9-[(2-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B15106097
M. Wt: 336.4 g/mol
InChI Key: OAXYXXARMJVCRW-UHFFFAOYSA-N
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Description

9-[(2-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydroxybenzaldehyde derivative.

    Introduction of the methoxybenzyl group: This step involves the reaction of the chromene core with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Methylation: The final step involves the methylation of the chromene core using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

9-[(2-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-[(2-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic solar cells.

Mechanism of Action

The mechanism of action of 9-[(2-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. Additionally, its antioxidant properties may be due to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl-9-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
  • 7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
  • 7-[(2,5-dimethylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Uniqueness

9-[(2-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxybenzyl group may enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

9-[(2-methoxyphenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C21H20O4/c1-13-10-18(24-12-14-6-3-4-9-17(14)23-2)20-15-7-5-8-16(15)21(22)25-19(20)11-13/h3-4,6,9-11H,5,7-8,12H2,1-2H3

InChI Key

OAXYXXARMJVCRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=CC=CC=C4OC

Origin of Product

United States

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